molecular formula C18H22FNO3S B2760018 1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine CAS No. 1797262-83-9

1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine

Cat. No.: B2760018
CAS No.: 1797262-83-9
M. Wt: 351.44
InChI Key: NJRJLNWVMKCURJ-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a cyclohexene carbonyl group and a fluorobenzenesulfonyl group

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclohexene carbonyl intermediate: This might involve the reaction of cyclohexene with a carbonylating agent under specific conditions.

    Sulfonylation of piperidine: The piperidine ring can be sulfonylated using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling reaction: The final step could involve coupling the cyclohexene carbonyl intermediate with the sulfonylated piperidine under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The cyclohexene moiety can be oxidized to form epoxides or ketones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) for reduction to alcohol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols.

    Substitution: Substituted fluorobenzene derivatives.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclohex-3-ene-1-carbonyl)-4-(4-chlorobenzenesulfonyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.

    1-(cyclohex-3-ene-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperidine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine may impart unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S/c19-15-6-8-16(9-7-15)24(22,23)17-10-12-20(13-11-17)18(21)14-4-2-1-3-5-14/h1-2,6-9,14,17H,3-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRJLNWVMKCURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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